molecular formula C8H15NO2 B578084 Methyl azepane-4-carboxylate CAS No. 1211596-98-3

Methyl azepane-4-carboxylate

Cat. No. B578084
CAS RN: 1211596-98-3
M. Wt: 157.213
InChI Key: BFCUJOACQSXTBK-UHFFFAOYSA-N
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Description

“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .


Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “this compound”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .


Chemical Reactions Analysis

“this compound” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

1. Structural Chemistry and Hydrogen-bonded Assembly

Methyl azepane-4-carboxylate derivatives have been explored for their unique structural properties. The study of benzazepine derivatives, including those related to this compound, reveals intricate hydrogen-bonded assemblies spanning zero to three dimensions. These compounds exhibit various crystallization behaviors and molecular interactions, contributing valuable insights into the design of molecular frameworks with specific structural characteristics (Guerrero et al., 2014).

2. Crystallography and Molecular Conformation

The crystallographic analysis of this compound derivatives provides in-depth understanding of molecular conformations. Research into the crystal structure of specific derivatives demonstrates the complex conformations of the molecule, involving various ring structures and their interactions. These studies are instrumental in unraveling the geometric and electronic properties of these compounds, aiding in the development of materials and pharmaceuticals with tailored properties (Toze et al., 2015).

3. Synthesis and Chemical Reactivity

The synthetic routes and chemical reactivity of this compound derivatives are pivotal in their application across various fields, including pharmaceuticals and materials science. Research into the synthesis of these compounds, including enantioselective routes and decarboxylative cyclization, provides a foundation for the production of complex molecules with high precision and efficiency. These synthetic strategies enable the creation of compounds with specific functionalities, crucial for their use in drug development and material fabrication (Vaid et al., 2014), (Shintani et al., 2009).

4. Pharmaceutical Significance

This compound derivatives hold significant promise in the pharmaceutical industry. These compounds are part of the azepane-based motifs, which exhibit a broad spectrum of pharmacological properties. The structural diversity of these derivatives makes them potent candidates for the discovery of new therapeutic agents. The quest for less toxic, cost-effective, and highly active azepane-containing analogs is a focal point in medicinal chemistry, highlighting the importance of these compounds in addressing a variety of diseases (Zha et al., 2019).

Mechanism of Action

Target of Action

Methyl azepane-4-carboxylate is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The compound is involved in Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions . These reactions lead to the synthesis of non-fused N-aryl azepane derivatives . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

It’s known that azepane derivatives, which this compound helps synthesize, are used as key intermediates in various biochemical pathways .

Pharmacokinetics

The compound’s role in the synthesis of non-fused n-aryl azepane derivatives suggests that its bioavailability and pharmacokinetics would be crucial for the efficacy of these derivatives .

Result of Action

The primary result of the action of this compound is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the Pd/LA-catalyzed reactions involving this compound proceed smoothly under extremely mild conditions . Therefore, maintaining such conditions is crucial for the compound’s effective action.

Biochemical Analysis

Biochemical Properties

Methyl azepane-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with biotin-dependent carboxylases, which are crucial for fatty acid metabolism, amino acid metabolism, and carbohydrate metabolism . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of acetyl-CoA carboxylase, which plays a pivotal role in fatty acid biosynthesis . This modulation can lead to changes in the expression of genes involved in lipid metabolism and energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain carboxylases by binding to their active sites . This inhibition can lead to alterations in metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving energy homeostasis. At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, which are essential for fatty acid and amino acid metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can affect its localization and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these compartments.

properties

IUPAC Name

methyl azepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUJOACQSXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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